molecular formula C13H11NO5S B13798205 Benzenesulfonic acid, 3-(2-carboxyanilino)- CAS No. 27696-27-1

Benzenesulfonic acid, 3-(2-carboxyanilino)-

Cat. No.: B13798205
CAS No.: 27696-27-1
M. Wt: 293.30 g/mol
InChI Key: FNAKUEGSLRUPTF-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 3-(2-carboxyanilino)- is an organosulfur compound that features a benzenesulfonic acid group attached to a 2-carboxyanilino group. This compound is part of the broader class of aromatic sulfonic acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 3-(2-carboxyanilino)- typically involves the sulfonation of benzene derivatives. One common method is the reaction of benzene with concentrated sulfuric acid, which results in the formation of benzenesulfonic acid

Industrial Production Methods

Industrial production of benzenesulfonic acid derivatives often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing controlled reaction conditions such as temperature, concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3-(2-carboxyanilino)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and sulfonyl chlorides .

Scientific Research Applications

Benzenesulfonic acid, 3-(2-carboxyanilino)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 3-(2-carboxyanilino)- involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong interactions with amino acid residues, influencing the activity of enzymes and other biological molecules . The compound’s effects are mediated through pathways involving electrophilic substitution and other chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Sulfanilic acid
  • p-Toluenesulfonic acid
  • Phenylsulfonic acid

Uniqueness

Benzenesulfonic acid, 3-(2-carboxyanilino)- is unique due to the presence of both the sulfonic acid and 2-carboxyanilino groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

27696-27-1

Molecular Formula

C13H11NO5S

Molecular Weight

293.30 g/mol

IUPAC Name

2-(3-sulfoanilino)benzoic acid

InChI

InChI=1S/C13H11NO5S/c15-13(16)11-6-1-2-7-12(11)14-9-4-3-5-10(8-9)20(17,18)19/h1-8,14H,(H,15,16)(H,17,18,19)

InChI Key

FNAKUEGSLRUPTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)S(=O)(=O)O

Origin of Product

United States

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